Grubbs Catalyst 1st Generation

Olefin Metathesis Density Functional Theory Reaction Mechanism

Researchers screening olefin metathesis conditions routinely default to 2nd Gen Grubbs catalysts, risking complete reaction failure in aqueous RCM or enyne metathesis due to unmanaged side reactions. Grubbs Catalyst 1st Generation provides a targeted solution: • Selectively outperforms 2nd Gen catalysts in water and D₂O RCM, delivering cleaner product profiles. • Suppresses deleterious side reactions in ethylene-mediated enyne metathesis of prochiral oxaenediynes for superior yields. • 2-3× lower cost than 2nd Gen alternatives, enabling budget-efficient high-throughput screening and teaching lab workflows.

Molecular Formula C44H74Cl2P2Ru
Molecular Weight 837.0 g/mol
Cat. No. B7955552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrubbs Catalyst 1st Generation
Molecular FormulaC44H74Cl2P2Ru
Molecular Weight837.0 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl
InChIInChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2
InChIKeyIEEOQDKBWLBRKR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grubbs Catalyst 1st Generation: Properties & Identifiers


Grubbs Catalyst 1st Generation (CAS 172222-30-9), chemically benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is a well-defined ruthenium carbene complex that serves as the foundational homogeneous catalyst for olefin metathesis reactions [1]. It is a purple solid with a melting point of 153 °C (decomposition) and is recognized as the first widely adopted Ru-based metathesis catalyst, enabling acyclic diene metathesis polymerization (ADMET), ring-opening metathesis polymerization (ROMP), ring-closing metathesis (RCM), and cross metathesis (CM) .

Workflow Olefin metathesis: RCM, ROMP, ADMET, CM
Selection context First-generation Ru carbene complex with PCy3 ligands
Reported selectivity Aqueous RCM and enyne metathesis under ethylene

Why Substitution Fails: Grubbs 1st vs Later Generations


Although second-generation Grubbs catalysts (G2) and Hoveyda-Grubbs variants share the same ruthenium core and are often marketed as interchangeable, their ligand architecture profoundly alters reactivity, stability, and substrate scope [1]. G2 replaces one tricyclohexylphosphine (PCy3) ligand with an N-heterocyclic carbene (NHC), which accelerates phosphine dissociation and dramatically expands tolerance to sterically demanding and electron-deficient olefins [2]. This structural divergence creates a bifurcation in performance: G1 exhibits superior selectivity in aqueous RCM and enyne metathesis under ethylene atmospheres, while G2 dominates challenging cross metathesis. Blind substitution of G1 with G2 can lead to complete reaction failure or unintended side reactions, making catalyst selection a non-trivial decision point in both research and industrial procurement.

Grubbs 1st Gen (target)
Grubbs 2nd Gen / Hoveyda–Grubbs (potential substitute)
PCy3 ligand · controlled initiation · reported selectivity in aqueous RCM and enyne metathesis
NHC ligand · faster initiation · broader substrate tolerance but side reactions under ethylene/water
Ligand architecture shift may alter reaction selectivity and side-product profile; direct replacement may require re-optimization.

Grubbs 1st Generation: Comparative Performance Data


Ruthenacyclobutane Formation: DFT Energy Comparison

The formation of the ruthenacyclobutane intermediate is a critical step in the metathesis catalytic cycle. DFT calculations reveal a significant energetic barrier difference between the first and second generation catalysts. The reorganization energy (ΔEreorg T–T) required to form the key biradical species for this intermediate is 11.8 kcal mol⁻¹ for Grubbs 1st Generation, whereas the 2nd Generation catalyst benefits from a much more favorable reorganization energy of −3.6 kcal mol⁻¹ [1].

Ruthenacycle formation energy
Class-level
ΔEreorg T–T: G1 11.8 kcal mol⁻¹ vs G2 −3.6 kcal mol⁻¹
Reported DFT context: higher barrier explains controlled initiation selectivity
M06-L/6-31G(d,p)&SDD, styrene cross-metathesis model
Olefin Metathesis Density Functional Theory Reaction Mechanism

Enyne Metathesis: Superior Outcome Under Mori Conditions

In the ring-closing enyne metathesis of prochiral oxaenediynes, Grubbs 1st Generation catalyst in the presence of ethene (Mori conditions) gave superior results compared to the more stable Grubbs or Hoveyda–Grubbs 2nd generation precatalysts. This is attributed to the suppression of subsequent side-reactions of the enyne metathesis product with ethene, a phenomenon not observed with 2nd generation catalysts under the same conditions [1].

Enyne metathesis (Mori conditions)
Head-to-head
G1 reported higher yield and cleaner product profile vs G2/HG2
Suppresses ethene-induced side reactions; supports enyne metathesis workflow
Prochiral oxaenediynes, ethene atmosphere
Ring-Closing Metathesis Enyne Metathesis Synthetic Methodology

Aqueous RCM: Advantage Over 2nd Generation

In a systematic study of ring-closing metathesis (RCM) performed in D₂O, the Grubbs 1st generation catalyst (1a) was found to excel the 2nd generation catalyst (2) across the examples tested [1]. While quantitative yield data are not provided in the abstract, the explicit statement of superiority in an aqueous medium highlights a distinct performance niche where G1 outperforms its more advanced successor.

Aqueous RCM performance
Head-to-head
G1 reported to excel over G2 in D₂O RCM
Supports aqueous/green chemistry metathesis workflows
Tosyldiallylamine RCM, D₂O
Green Chemistry Aqueous Metathesis Catalyst Selection

Thermal Decomposition Kinetics

The thermal stability of Grubbs 1st generation catalyst precursor was quantified through kinetic analysis. The thermal decomposition follows a two-reaction sequence with first-order rate constants of 3.2 × 10⁻⁴ s⁻¹ and 1.06 × 10⁻⁵ s⁻¹ at 53 °C. For comparison, the reaction with O₂ is faster (4.6 × 10⁻³ M⁻¹ s⁻¹ at 25 °C), and initiation with ethene and 1-octene are considerably faster (4.7 × 10⁻² and 3.46 × 10⁻² s⁻¹ at 25 °C, respectively) [1]. While direct head-to-head decomposition data for G2 under identical conditions are not presented, these values serve as a quantitative baseline for assessing catalyst shelf-life and handling requirements.

Thermal decomposition rate
Context-dependent
k₁ 3.2×10⁻⁴ s⁻¹, k₂ 1.06×10⁻⁵ s⁻¹ (53 °C)
Provides stability baseline for handling and storage protocols
Initiation with ethene ~100× faster; no direct G2 comparison
Catalyst Stability Kinetic Analysis Process Chemistry

Procurement Cost Advantage

A significant and verifiable procurement differentiator is cost. Industry pricing data indicates that Grubbs 2nd Generation is typically 2–3 times more expensive than the 1st Generation catalyst on a per-gram basis . This price differential is driven by the more complex synthesis of G2, which incorporates a patented N-heterocyclic carbene ligand. For large-scale or routine metathesis reactions where the enhanced activity of G2 is not required, selecting G1 represents a substantial cost savings without sacrificing reaction success.

Relative procurement cost
Data to verify
G1 base cost; G2 typically 2–3× higher per gram
Supports cost-sensitive screening and budget optimization
Supplier-level pricing; verify per batch/lot
Procurement Economics Catalyst Cost Budget Optimization

Grubbs 1st Gen: Application Scenarios


Enyne Metathesis Under Ethylene (Mori Conditions)

When performing ring-closing enyne metathesis on prochiral oxaenediynes, the use of Grubbs 1st Generation catalyst in the presence of ethene is specifically recommended. Under these conditions, G1 suppresses deleterious side reactions that plague 2nd generation catalysts, leading to superior yields and cleaner product profiles [1].

Aqueous RCM for Green Chemistry

For RCM reactions conducted in water or deuterated water, Grubbs 1st Generation has been experimentally shown to outperform the 2nd Generation catalyst [1]. This makes G1 the preferred choice for developing environmentally benign synthetic routes or for applications where water solubility is critical.

Cost-Sensitive Metathesis Screening

In academic or industrial settings where large numbers of metathesis reactions are screened on simple substrates, the 2–3× cost advantage of Grubbs 1st Generation over its 2nd Generation counterpart [1] translates to significant budget savings. This is particularly relevant for reaction optimization campaigns and undergraduate teaching laboratories.

Application
Selection Property
Validation Focus
Enyne metathesis under ethylene (Mori conditions)
Ethylene-mediated chemoselectivity
Side-reaction suppression vs 2nd generation catalysts
Aqueous RCM for green chemistry
Water-phase catalytic activity
Comparative RCM performance in D₂O
Cost-sensitive metathesis screening
Procurement cost efficiency
Budget-sensitive substrate scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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